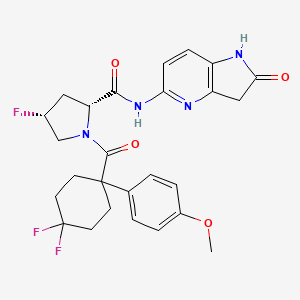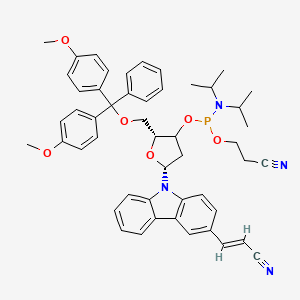
3-Cyanovinylcarbazole phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyanovinylcarbazole phosphoramidite is a chemical compound known for its application in the synthesis of oligonucleotides. It is particularly notable for its ability to undergo rapid photo-cross-linking with complementary strands of DNA or RNA. This property makes it a valuable tool in the fields of molecular biology and biochemistry, where it is used for the detection, regulation, and manipulation of nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyanovinylcarbazole phosphoramidite typically involves the incorporation of 3-cyanovinylcarbazole nucleoside into an oligonucleotide. This process is carried out using the dimethoxytrityl (DMTr) phosphoramidite method. The reaction conditions include the use of specific wavelengths of light to induce photo-cross-linking. For instance, irradiation at 366 nm leads to cross-linking with thymine bases, while irradiation at 312 nm can reverse the cross-linking .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated oligonucleotide synthesizers. These machines are capable of producing high-purity oligonucleotides with the desired modifications, including the incorporation of 3-cyanovinylcarbazole nucleoside. The process is highly controlled to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Cyanovinylcarbazole phosphoramidite primarily undergoes photo-induced cross-linking reactions. These reactions involve the formation of covalent bonds between the 3-cyanovinylcarbazole nucleoside and pyrimidine bases in the complementary DNA or RNA strand. The cross-linking can be reversed by irradiation at a different wavelength .
Common Reagents and Conditions: The common reagents used in these reactions include the oligonucleotide containing 3-cyanovinylcarbazole nucleoside and the complementary strand of DNA or RNA. The reaction conditions involve specific wavelengths of light (e.g., 366 nm for cross-linking and 312 nm for reversal) and controlled irradiation times .
Major Products Formed: The major products formed from these reactions are cross-linked oligonucleotides. These cross-links can be selectively formed with thymine or cytosine bases, resulting in stable covalent bonds that can be reversed under specific conditions .
Scientific Research Applications
3-Cyanovinylcarbazole phosphoramidite has a wide range of scientific research applications In molecular biology, it is used for the selective photo-cross-linking of DNA or RNA strands, which is useful for studying nucleic acid interactions and gene regulation In biochemistry, it is employed in the detection and manipulation of nucleic acids
Mechanism of Action
The mechanism of action of 3-cyanovinylcarbazole phosphoramidite involves the formation of covalent bonds between the 3-cyanovinylcarbazole nucleoside and pyrimidine bases in the complementary strand of DNA or RNA. This process is initiated by photo-irradiation at specific wavelengths, leading to the formation of cross-links. The cross-linking can be reversed by irradiation at a different wavelength, allowing for controlled manipulation of nucleic acids.
Comparison with Similar Compounds
3-Cyanovinylcarbazole phosphoramidite is unique in its ability to undergo rapid and reversible photo-cross-linking with high specificity. Similar compounds include psoralen and coumarin, which are also used for photo-cross-linking of nucleic acids. this compound offers advantages in terms of faster reaction times and higher sequence specificity.
List of Similar Compounds:- Psoralen
- Coumarin
- Thymidine dimers
Properties
Molecular Formula |
C50H53N4O6P |
|---|---|
Molecular Weight |
837.0 g/mol |
IUPAC Name |
3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(E)-2-cyanoethenyl]carbazol-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C50H53N4O6P/c1-35(2)54(36(3)4)61(58-31-13-30-52)60-47-33-49(53-45-18-11-10-17-43(45)44-32-37(14-12-29-51)19-28-46(44)53)59-48(47)34-57-50(38-15-8-7-9-16-38,39-20-24-41(55-5)25-21-39)40-22-26-42(56-6)27-23-40/h7-12,14-28,32,35-36,47-49H,13,31,33-34H2,1-6H3/b14-12+/t47?,48-,49-,61?/m1/s1 |
InChI Key |
RUTFQKFGWRKKCI-DGKXEVFRSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C=C(C=C6)/C=C/C#N)C7=CC=CC=C75 |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C=C(C=C6)C=CC#N)C7=CC=CC=C75 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide](/img/structure/B15140364.png)
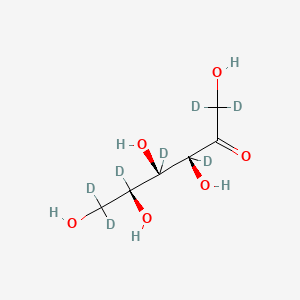
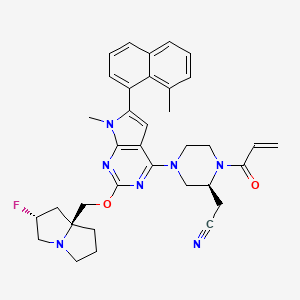
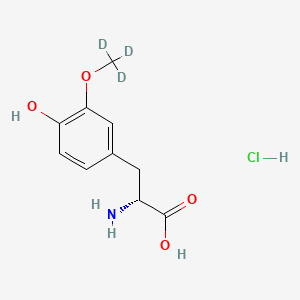
![benzyl N-[(2S)-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]hexan-2-yl]carbamate](/img/structure/B15140393.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15140397.png)
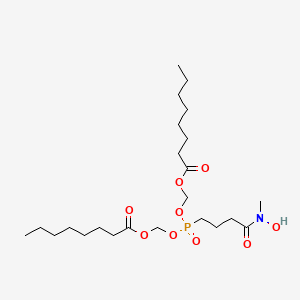
![3-(Diethylamino)-7-[2-[4-[[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]methylamino]phenyl]diazenyl]-5-phenylphenazinium Hexafluorophosphate](/img/structure/B15140402.png)
![ethyl 4-(5-acrylamido-2-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B15140409.png)

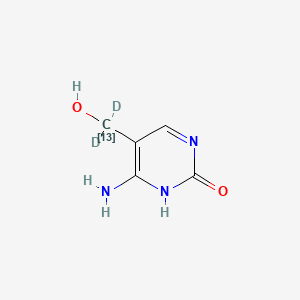
![(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-4-methyloxolan-3-ol](/img/structure/B15140432.png)
